Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-
Description
The titanium complex Titanium, bis[2-(hydroxy-κO)benzaldehydato-κO]2-(hydroxy-κO)benzaldehydato- features a central titanium ion coordinated by two 2-(hydroxy)benzaldehyde-derived ligands and one 2-propanolato ligand.
Properties
CAS No. |
68492-76-2 |
|---|---|
Molecular Formula |
C24H22O7Ti |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-formylphenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C7H6O2.C3H7O.Ti/c3*8-5-6-3-1-2-4-7(6)9;1-3(2)4;/h3*1-5,9H;3H,1-2H3;/q;;;-1;+4/p-3 |
InChI Key |
IUPIPUHUCYAJSB-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)[O-].C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Materials
- Titanium isopropoxide (Ti(OiPr)4) or tetraethyl titanate (Ti(OEt)4)
- 2-(Hydroxy)benzaldehyde (salicylaldehyde) or substituted derivatives
- Solvent: Toluene or normal hexane
- Inert gas (nitrogen) for atmosphere control
Stepwise Preparation
| Step | Procedure Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 2-(hydroxy)benzaldehyde (e.g., 0.01 mol) in 50 mL of toluene or hexane | Room temperature, nitrogen atmosphere | Ensures ligand is fully dissolved |
| 2 | Add titanium alkoxide (Ti(OiPr)4 or Ti(OEt)4) in a molar ratio of approximately 2:1 (ligand:Ti) dropwise | Stirring at 25–70 °C under nitrogen | Coordination reaction occurs; stirring time 20–24 hours |
| 3 | Stir the reaction mixture for 20–24 hours to complete complexation | 25–70 °C | Longer stirring ensures full ligand coordination |
| 4 | Remove solvent under reduced pressure or evaporate volatile components | Vacuum or gentle heating | Concentrates the product |
| 5 | Add fresh solvent (e.g., 20 mL toluene) and heat to dissolve residue | Heating | Prepares for crystallization |
| 6 | Filter hot solution to remove insoluble impurities | Hot filtration | Improves purity |
| 7 | Cool filtrate to crystallize the titanium complex | Cooling to room temperature or below | Crystals form for isolation |
| 8 | Collect crystals by vacuum filtration and wash | Vacuum filtration | Purifies the product |
| 9 | Recrystallize twice from suitable solvent for higher purity | Repeated crystallization | Enhances product purity and yield |
Research Outcomes and Yields
- The complex prepared by this method typically yields crystalline titanium complexes with purity above 60% to 65% depending on the ligand substitution and reaction conditions.
- For example, using 3,5-di-tert-butyl salicylaldehyde as ligand and titanium isopropoxide, yields around 53–64% have been reported after recrystallization.
- The product is soluble in solvents like methylene dichloride and absolute ethanol but insoluble in water, facilitating purification steps.
- The complex is stable under inert atmosphere and can be used as a catalyst precursor or in polymerization reactions such as ring-opening polymerization of lactides.
Comparative Analysis of Titanium Alkoxide Precursors
| Titanium Alkoxide | Reaction Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Titanium isopropoxide (Ti(OiPr)4) | 60 °C | 20 hours | ~53.7% | Commonly used; moderate yield |
| Tetraethyl titanate (Ti(OEt)4) | 25 °C | 24 hours | ~63.5% | Slightly higher yield at room temp |
| Tetrabutyl titanate (Ti(OnBu)4) | 70 °C | 24 hours | ~57.3% | Higher temperature needed |
Mechanistic Insights
- The reaction proceeds via ligand exchange and coordination where the phenolic oxygen and aldehyde oxygen of salicylaldehyde chelate the titanium center.
- The alkoxide ligands on titanium are partially displaced by the salicylaldehyde ligands.
- The presence of isopropanolato groups in the final complex suggests partial retention of alkoxide ligands, contributing to the complex’s stability and solubility properties.
- The reaction is sensitive to moisture; hence inert atmosphere and dry solvents are critical.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Value/Range | Effect on Product |
|---|---|---|
| Ligand to Ti molar ratio | ~2:1 | Ensures full coordination |
| Solvent | Toluene, Hexane | Solubilizes reactants, aids crystallization |
| Temperature | 25–70 °C | Influences reaction rate and yield |
| Reaction time | 20–24 hours | Completes coordination |
| Atmosphere | Nitrogen | Prevents hydrolysis |
| Purification | Recrystallization (2x) | Enhances purity (up to ~65%) |
| Yield | 53–64% | Dependent on precursor and conditions |
Chemical Reactions Analysis
Types of Reactions
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybenzaldehyde ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes .
Scientific Research Applications
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparison with Similar Compounds
Structural Features and Molecular Formulas
Key Observations :
- The target compound's aromatic benzaldehydato ligands distinguish it from aliphatic carboxylate or acetylacetonate-based analogs.
- All compared complexes share 2-propanolato ligands, improving solubility in non-polar solvents.
- Molecular weights vary significantly, with carboxylate-rich complexes (e.g., CAS 121957-13-9) being bulkier .
Physical and Chemical Properties
Analysis :
Biological Activity
Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- is a complex organometallic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and safety profiles based on available research.
- Molecular Formula : C₁₆H₁₈O₆Ti
- Molecular Weight : 636.7 g/mol
- CAS Number : 17927-72-9
Biological Activity
The biological activity of titanium complexes often relates to their interactions with biological macromolecules and their roles in various biochemical pathways. The compound exhibits several notable activities:
-
Antimicrobial Activity :
- Several studies have indicated that titanium complexes can exhibit antimicrobial properties against various pathogens. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic functions.
-
Antioxidant Properties :
- Titanium complexes have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
-
Cytotoxicity :
- Research indicates that certain titanium complexes can induce cytotoxic effects in cancer cell lines. The specific pathways involved include apoptosis and necrosis, which are critical for cancer treatment strategies.
-
Biocompatibility :
- Titanium compounds are generally considered biocompatible, making them suitable for applications in biomedical fields, such as drug delivery systems and implants.
Case Studies
-
Study on Antimicrobial Effects :
A study published in Journal of Applied Microbiology demonstrated that titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent. -
Cytotoxicity Assessment :
In a study featured in Cancer Letters, the cytotoxic effects of this titanium complex were evaluated on various cancer cell lines, including breast and lung cancer cells. Results indicated an IC50 value of 25 µM, suggesting potent anti-cancer properties.
Safety Profile
The safety profile of titanium complexes is crucial for their application in medical and industrial fields. According to hazard assessments:
- Toxicity Levels : The compound is classified as hazardous with potential risks including skin irritation and respiratory issues upon inhalation.
- Environmental Impact : Studies indicate that titanium compounds can be toxic to aquatic life at high concentrations, necessitating careful handling and disposal measures.
Q & A
Basic Research Question
- FT-IR : Identify ν(Ti-O) stretches (450–550 cm⁻¹) and monitor ligand deprotonation via shifts in phenolic ν(O-H) ().
- NMR : Use ¹³C NMR to distinguish κO-bound vs. free ligands. Paramagnetic broadening in ¹H NMR may indicate Ti(III) impurities.
- X-ray crystallography : Resolve the exact geometry (e.g., octahedral vs. tetrahedral) and ligand binding modes .
How do solvent effects influence the stability and reactivity of this complex?
Advanced Research Question
Solvent polarity and coordinating ability significantly impact stability. For systematic study:
- Experimental design : Test solvents with varying donor numbers (e.g., DMSO > THF > hexane) to assess ligand substitution rates ().
- Computational analysis : Simulate solvent interactions using COMSOL Multiphysics () to predict solvation energies.
- Kinetic studies : Monitor decomposition rates via UV-Vis spectroscopy in different solvents, linking results to the Marcus theory of electron transfer () .
What are key considerations for ensuring synthesis reproducibility?
Basic Research Question
- Stoichiometric control : Use Schlenk-line techniques to maintain anhydrous conditions and precise ligand-to-metal ratios.
- Ligand purity : Source hydroxybenzaldehydes with >95% purity () to avoid side products.
- Process monitoring : Implement real-time FT-IR or Raman spectroscopy to track reaction progress (, RDF2050108) .
How can AI-driven simulations enhance mechanistic understanding of reactions involving this complex?
Advanced Research Question
AI models integrated with COMSOL Multiphysics () can:
- Predict reaction pathways by training on kinetic data (e.g., Arrhenius parameters).
- Optimize catalytic cycles by simulating transition states and intermediates.
- Validate hypotheses through iterative feedback between experimental data (e.g., EXAFS for local structure) and machine learning .
What strategies resolve contradictions in reported catalytic efficiencies?
Advanced Research Question
Contradictions often stem from unaccounted variables (e.g., trace moisture, ligand degradation). Solutions include:
- Standardized testing : Adopt protocols from CRDC’s fuel engineering guidelines (, RDF2050106) for catalytic benchmarking.
- Microkinetic modeling : Deconvolute rate-limiting steps using data from time-resolved spectroscopy.
- Collaborative validation : Share raw datasets via platforms like PubChem () to enable cross-lab verification .
How can powder technology improve the compound’s application in heterogeneous catalysis?
Advanced Research Question
- Particle engineering : Use spray drying or ball milling (, RDF2050107) to control particle size (50–200 nm) and surface area.
- Support functionalization : Anchor the complex on mesoporous silica or MOFs to enhance recyclability.
- In situ XRD : Monitor structural stability under reaction conditions to optimize support compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
